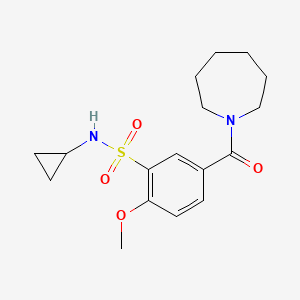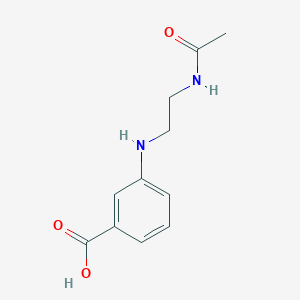![molecular formula C17H17NO B7637809 1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone](/img/structure/B7637809.png)
1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone, also known as THN-EE, is a novel synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone is not fully understood, but it is believed to act on multiple targets in the central nervous system. 1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and glutamate. It also appears to have antioxidant properties and can reduce oxidative stress in the brain.
Biochemical and Physiological Effects:
1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function, reduce inflammation, and alleviate pain. 1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone has also been shown to increase the levels of certain neuroprotective proteins in the brain, such as brain-derived neurotrophic factor (BDNF).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone in lab experiments is its relatively simple synthesis method and high purity yield. However, there are currently limited studies on the toxicity and safety of 1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone, which may limit its use in certain experiments. Additionally, the exact mechanism of action of 1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. 1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone may also have potential as an analgesic or anti-inflammatory agent. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of 1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone. Additionally, more research is needed to determine the safety and toxicity of 1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone in animal and human studies.
Métodos De Síntesis
1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone is synthesized through a multi-step process that involves the reaction of 2-acetylpyridine with tetralin in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a series of chemical reactions to produce the final product. The purity and yield of 1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone can be optimized through careful control of reaction conditions.
Aplicaciones Científicas De Investigación
1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone has been investigated for its potential therapeutic applications in various scientific research fields. It has been shown to have neuroprotective effects, as well as anti-inflammatory and analgesic properties. 1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-12(19)16-9-17(11-18-10-16)15-7-6-13-4-2-3-5-14(13)8-15/h6-11H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXCVTGNRRDTSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=CC(=C1)C2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]propan-1-amine](/img/structure/B7637730.png)
![2-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7637743.png)

![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]-methylamino]acetic acid](/img/structure/B7637752.png)

![2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7637787.png)

![4-[5-(Aminomethyl)pyridin-3-yl]phenol](/img/structure/B7637799.png)
![3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one](/img/structure/B7637806.png)
![N-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1-methylpyrazol-4-amine](/img/structure/B7637807.png)
![N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B7637808.png)
![4-[4-(2-Methoxyphenyl)phenyl]butan-2-amine](/img/structure/B7637813.png)

